methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate
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Overview
Description
LSM-16947 is a pyranopyridine.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds using similar structures. For instance, the synthesis of diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds has been demonstrated, using structures closely related to the specified compound (Paronikyan et al., 2016). Additionally, methods for creating new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine have been developed, showcasing the potential of these compounds in synthesizing novel fused heterocycles (Dabaeva et al., 2019).
Intermediate in Synthesis for Tumor Necrosis Factor Alpha Inhibition
The compound , or its derivatives, may serve as intermediates in synthesizing molecules with significant biological activities. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, structurally similar to the specified compound, have shown inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Antimicrobial Properties
Certain annulated thienopyrimidine derivatives, which include structures related to the specified compound, have been observed to possess a broad spectrum of biological activities, including antimicrobial properties (Sirakanyan et al., 2018). This indicates potential applications in developing new antimicrobial agents.
Neurotropic Activity
Research into condensed thieno[3,2-d]pyrimidines, which are structurally related, has led to discoveries of compounds with neurotropic properties, including anticonvulsant activity and sedative properties, suggesting potential applications in neurological treatments (Paronikyan et al., 2010).
properties
Product Name |
methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate |
---|---|
Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)furan-2-carboxylate |
InChI |
InChI=1S/C22H25N3O5S/c1-22(2)10-12-13(11-29-22)19(25-6-8-28-9-7-25)24-20-16(12)17(23)18(31-20)14-4-5-15(30-14)21(26)27-3/h4-5H,6-11,23H2,1-3H3 |
InChI Key |
MJPOGLKYICRFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)OC)N)N5CCOCC5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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